molecular formula C8H10NO3P B8674779 1-(Dimethyl-phosphinoyl)-4-nitro-benzene

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Cat. No.: B8674779
M. Wt: 199.14 g/mol
InChI Key: HCYJNUYTQZMBCX-UHFFFAOYSA-N
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Description

1-(Dimethyl-phosphinoyl)-4-nitro-benzene (CAS: Not explicitly provided in evidence) is a nitroaromatic compound featuring a dimethyl-phosphinoyl group (–P(O)(CH₃)₂) at the para position relative to the nitro (–NO₂) substituent. This structure combines electron-withdrawing (nitro) and phosphorus-containing groups, making it relevant in coordination chemistry, catalysis, and materials science.

Properties

Molecular Formula

C8H10NO3P

Molecular Weight

199.14 g/mol

IUPAC Name

1-dimethylphosphoryl-4-nitrobenzene

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3

InChI Key

HCYJNUYTQZMBCX-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of 1-(Dimethyl-phosphinoyl)-4-nitro-benzene with analogous nitrobenzene derivatives, focusing on substituent effects, synthetic methods, and applications.

Structural and Electronic Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound –P(O)(CH₃)₂ C₈H₉NO₃P 198.13 Phosphinoyl: Moderate electron-withdrawing; enhances metal coordination
1-(Dichlorophenylmethyl)-4-nitrobenzene –C(Cl)₂(C₆H₅) C₁₃H₉Cl₂NO₂ 282.12 Halogenated substituent: Strongly electron-withdrawing; steric bulk
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene –C≡C–CH₂Cl C₉H₅ClNO₂ 196.60 Propargylic chloride: Reactive in cross-coupling (e.g., Sonogashira)
N-Butyl-4-nitroaniline –NH–C₄H₉ C₁₀H₁₄N₂O₂ 194.23 Amino group: Electron-donating; alters nitro reactivity
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene –SO₂–CH(Cl)–C₆H₅ C₁₄H₁₂ClNO₄S 325.77 Sulfonyl: Strong electron-withdrawing; stabilizes intermediates

Key Observations :

  • The dimethyl-phosphinoyl group in the target compound offers unique ligand properties for metal coordination, distinguishing it from halogenated or sulfonated analogs .
  • Compared to amino-substituted derivatives (e.g., N-Butyl-4-nitroaniline), the phosphinoyl group reduces basicity while enhancing thermal stability .

Comparison Highlights :

  • The phosphinoyl group in this compound likely enhances catalytic utility compared to sulfonated or halogenated analogs, as seen in rhodium-based catalysts .
  • Halogenated derivatives (e.g., ) are more reactive in cross-coupling but lack the coordination versatility of phosphorus substituents.
Physical Properties
  • Solubility : Phosphorus-containing nitrobenzenes are generally less polar than sulfonated analogs (e.g., ) but more soluble in organic solvents than halogenated derivatives (e.g., ).
  • Thermal Stability: The phosphinoyl group may confer higher thermal stability compared to amino or propargylic substituents, as seen in related phosphorus ligands .

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